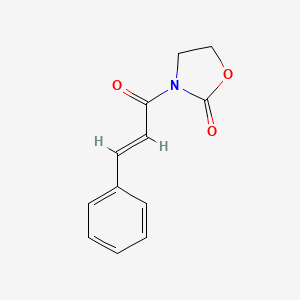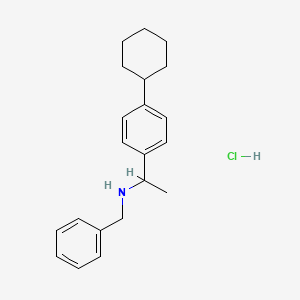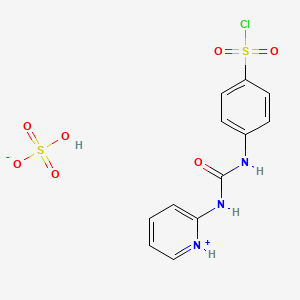![molecular formula C21H25NO5 B7813976 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B7813976.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid
説明
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Acids in Anaerobic Archaeon
Research by Rimbault et al. (1993) analyzed organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, noting the formation of various acids including propanoic and 2-methylpropanoic acids. This study contributes to the understanding of metabolic processes in extreme environments (Rimbault et al., 1993).
Synthesis and Characterization of Diastereomers
Baba et al. (2018) focused on the synthesis and characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acids. Their work provides insights into the structural and stereochemical aspects of these compounds, which can be relevant for understanding their biological interactions (Baba et al., 2018).
Phenolic Compounds in Eucommia Ulmoides
Ren et al. (2021) identified new phenolic compounds from Eucommia ulmoides, including derivatives of propanoic acid. Their research enriches the chemical knowledge of this plant and its potential anti-inflammatory effects (Ren et al., 2021).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
Trifunović et al. (2010) developed a simple synthesis method for N-substituted 1,3-oxazinan-2-ones, which involves compounds related to propanoic acid. This research contributes to the field of organic synthesis and potential pharmaceutical applications (Trifunović et al., 2010).
Computational Peptidology and Density Functional Theory
Flores-Holguín et al. (2019) applied computational peptidology and conceptual density functional theory to study new antifungal tripeptides. This approach aids in understanding the chemical reactivity and potential drug design applications of compounds including propanoic acid derivatives (Flores-Holguín et al., 2019).
Synthesis of Carboxylic Acid Derivatives
Dan-shen Zhang (2009) researched the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a process that involves several steps and yields important insights into the properties of this compound (Zhang Dan-shen, 2009).
Enantioselective Syntheses of NSAIDs
Hamon et al. (1995) conducted enantioselective syntheses of 2-arylpropanoic acid non-steroidal anti-inflammatory drugs. This research highlights the importance of stereochemistry in the synthesis of pharmacologically active compounds (Hamon et al., 1995).
Organometallic Analogs of Antibiotics
Patra et al. (2012) developed organometallic analogs of the antibiotic platensimycin containing carboxylic acid derivatives. This innovative approach combines organic and organometallic chemistry for potential medicinal applications (Patra et al., 2012).
Mechanochemistry of Pharmaceuticals
Andini et al. (2012) studied the mechanochemistry of pharmaceuticals, specifically focusing on ibuprofen, a derivative of propanoic acid. Their work provides insights into the detoxification and degradation pathways of expired pharmaceuticals (Andini et al., 2012).
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPTOJKOFMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63769-58-4, 2130-96-3 | |
| Record name | NSC334366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2130-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






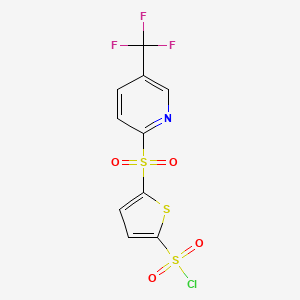
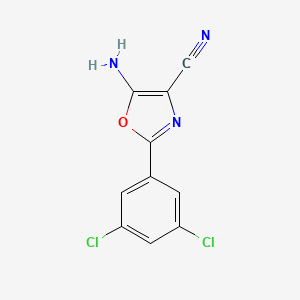




![1H-Naphtho[2,1-b]pyran-1-one, 3-(2-methoxyphenyl)-](/img/structure/B7813969.png)
![2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]acetate](/img/structure/B7813974.png)
